GSK2578999A

説明

GSK2578999A is a compound listed in chemical supplier databases alongside other GlaxoSmithKline (GSK)-developed molecules, such as GSK682753A and GSK2578215A .

特性

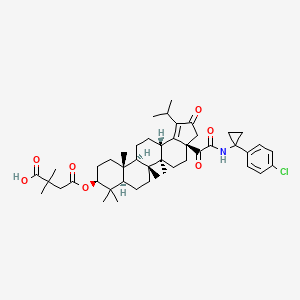

IUPAC Name |

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62ClNO7/c1-26(2)35-30(49)24-45(37(51)38(52)48-46(22-23-46)27-10-12-28(47)13-11-27)21-20-43(8)29(36(35)45)14-15-32-42(7)18-17-33(55-34(50)25-40(3,4)39(53)54)41(5,6)31(42)16-19-44(32,43)9/h10-13,26,29,31-33H,14-25H2,1-9H3,(H,48,52)(H,53,54)/t29-,31+,32-,33+,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWUTHQKJSMUDX-GBIHXZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)C(=O)NC6(CC6)C7=CC=C(C=C7)Cl)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopropyl group, the attachment of the chlorophenyl group, and the construction of the complex chrysen ring system. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: Utilized in the production of specialized materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

類似化合物との比較

Comparison with Similar Compounds

Table 1: Comparison of GSK2578999A with Structurally or Functionally Related Compounds

Key Findings:

- Structural Diversity : this compound’s structural class is unclear, but GSK2578215A contains a trifluoromethyl group and a sulfur atom, common in kinase inhibitors. This contrasts with Ramipril-d5, a deuterated ACE inhibitor, indicating divergent therapeutic targets .

- Functional Overlap : this compound and GSK682753A are both associated with metabolic reagents (e.g., HDL Human), suggesting possible roles in lipid regulation or diabetes research .

- Development Stage : Unlike Ramipril-d5 (a well-established drug analog), this compound lacks clinical or preclinical data in peer-reviewed journals, highlighting its early-stage status .

生物活性

GSK2578999A is a compound derived from the flavonoid family, specifically isolated from Combretum erythrophyllum . This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound has garnered attention due to its notable antimicrobial activity against various bacterial strains. Preliminary studies indicated that this compound exhibits efficacy against both Gram-positive and Gram-negative bacteria, with significant implications for treating infections caused by resistant strains.

Antimicrobial Activity

The antimicrobial effects of this compound were evaluated through bioassay-guided fractionation, leading to the isolation of several active flavonoids. The results are summarized in the following table:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | 25-50 | Vibrio cholerae, Enterococcus faecalis |

| Rhamnocitrin | 25 | Micrococcus luteus, Shigella sonei |

| Quercetin-5,3'-dimethylether | 25 | Micrococcus luteus, Shigella sonei |

| 5-Hydroxy-7,4'-dimethoxyflavone | >50 | Not significantly active |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound and its derivatives possess potent antibacterial properties, particularly against Vibrio cholerae and Enterococcus faecalis .

This compound operates through several proposed mechanisms:

- Inhibition of Bacterial Growth: The compound interferes with key metabolic pathways in bacteria, leading to growth inhibition.

- Antioxidant Properties: While some flavonoids exhibit strong antioxidant activity, this compound was noted to have lower antioxidant capacity compared to others like rhamnocitrin and rhamnazin. This suggests that its primary action may not be through antioxidant mechanisms but rather direct antimicrobial effects .

- Anti-inflammatory Activity: Some derivatives showed higher anti-inflammatory activity than traditional anti-inflammatory drugs such as mefenamic acid, indicating potential use in managing inflammatory conditions associated with infections .

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound in various contexts:

-

Antimicrobial Efficacy Against Resistant Strains:

- In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria. This finding is crucial given the rising incidence of antibiotic resistance in clinical settings.

- Cellular Toxicity Assessment:

-

Potential for Combination Therapy:

- The compound's unique mechanism may allow it to be used in combination with existing antibiotics to enhance efficacy and reduce resistance development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。